Welcome to the BenchChem Online Store!
molecular formula C5H9NO3 B1587122 5-Nitro-2-pentanone CAS No. 22020-87-7

5-Nitro-2-pentanone

Cat. No. B1587122
M. Wt: 131.13 g/mol
InChI Key: MBFOTTCUUAIBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07145014B2

Procedure details

Methyl vinyl ketone (4.17 ml, 0.05 moles), nitromethane (24.4 ml, 0.45 moles) and THF (250 ml) were mixed and stirred together under nitrogen. Potassium fluoride on alumina (10 g) was added and the mixture stirred for 2 hours at ambient temperature. The reaction was filtered and the filtrate was evaporated to give crude 5-nitro-2-pentanone as a pale yellow oil (6.11 g, 93%).
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[N+:6]([CH3:9])([O-:8])=[O:7].[F-].[K+]>C1COCC1>[N+:6]([CH2:9][CH2:2][CH2:1][C:3](=[O:4])[CH3:5])([O-:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
4.17 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
24.4 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred together under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 2 hours at ambient temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.11 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.